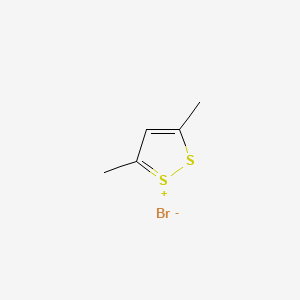
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide: is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethyl-1,2-dithiolium chloride with a brominating agent such as bromine or hydrogen bromide. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the bromide salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules, such as proteins and enzymes, makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use in treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications.
Wirkmechanismus
The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its interaction with molecular targets such as enzymes and proteins. The compound’s positively charged nitrogen atom and sulfur atoms allow it to form strong interactions with these targets, modulating their activity and function. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiolane: A similar compound with a five-membered ring containing two sulfur atoms.
1,3-Dithiolane: Another related compound with a different ring structure.
Ethane-1,2-dithiol: A simpler compound with two sulfur atoms but no ring structure.
Uniqueness: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its specific ring structure and the presence of a positively charged nitrogen atom This gives it distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
20365-60-0 |
|---|---|
Molekularformel |
C5H7BrS2 |
Molekulargewicht |
211.1 g/mol |
IUPAC-Name |
3,5-dimethyldithiol-1-ium;bromide |
InChI |
InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JKMNRECQORTLKS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[S+]S1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



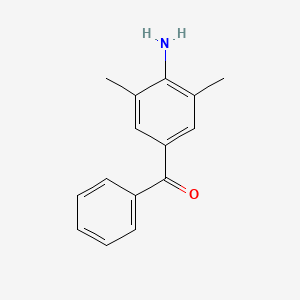
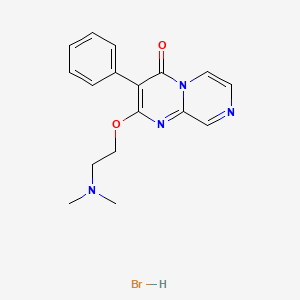

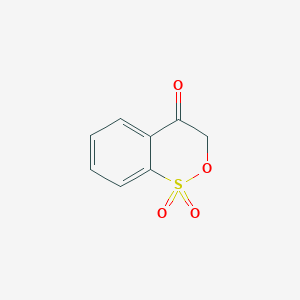

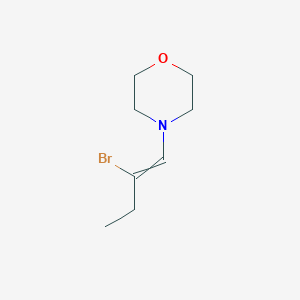
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
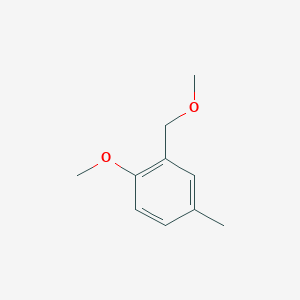
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
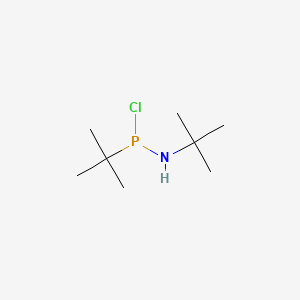

![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
